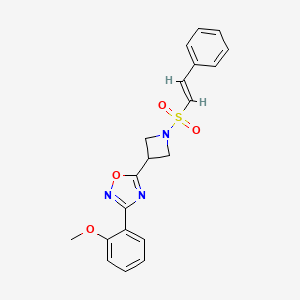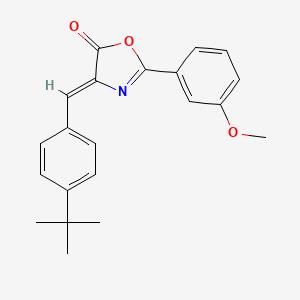
(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one, also known as TBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one specifically targets the protein kinase CK2, which is overexpressed in many types of cancer and has been implicated in various other diseases, including Alzheimer's disease.
Biochemical and Physiological Effects:
(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects, including inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one has also been shown to have neuroprotective effects, protecting neurons from various insults, including oxidative stress and excitotoxicity.
実験室実験の利点と制限
(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one has several advantages for lab experiments, including its high potency and selectivity for CK2, as well as its relative ease of synthesis. However, (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for research on (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one, including exploring its potential applications in other diseases, developing new derivatives with improved potency and selectivity, and investigating its mechanism of action in more detail. Additionally, (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one could be used as a tool to study the role of protein kinases in various cellular processes, which could lead to the development of new drugs for a range of diseases.
合成法
(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one can be synthesized through a multi-step process, starting with the reaction of 3-methoxybenzaldehyde with tert-butylamine to form the corresponding imine. The imine is then reacted with 4-tert-butylbenzaldehyde to form the desired product, (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one. The synthesis of (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one is relatively straightforward and can be achieved with high yield.
科学的研究の応用
(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience, (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one has been used to study the role of protein kinases in synaptic plasticity and memory formation. In drug discovery, (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one has been used as a tool to develop new drugs that target specific protein kinases.
特性
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)16-10-8-14(9-11-16)12-18-20(23)25-19(22-18)15-6-5-7-17(13-15)24-4/h5-13H,1-4H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWCOQXOVAKPIH-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2910191.png)

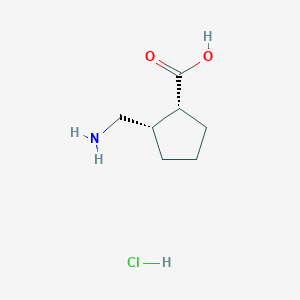
![(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2910194.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2910195.png)
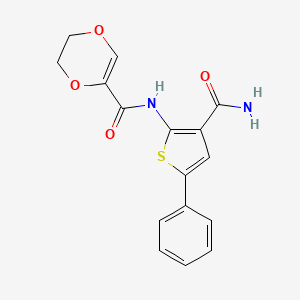
![[3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate](/img/structure/B2910199.png)
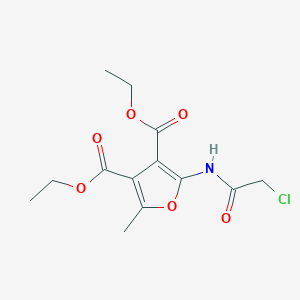
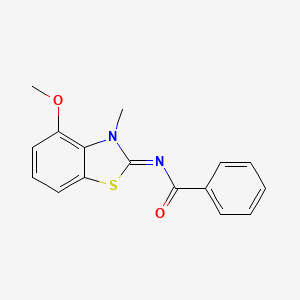

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910204.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2910205.png)
![Diethyl 5-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2910206.png)
